molecular formula C16H11Br4NO B11548619 2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one

2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one

Cat. No.: B11548619
M. Wt: 552.9 g/mol
InChI Key: SHUDKVXGHDMXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one is a multi-halogenated acridinone derivative engineered for advanced research applications. Its core structure is functionalized with bromine atoms at strategic positions, which is pivotal in enhancing its electron-accepting capabilities and overall molecular stability. This compound is primarily investigated as a key intermediate in the synthesis of organic photoactive materials. Researchers value its potential in the development of organic light-emitting diodes (OLEDs) and as a building block for dyes and sensors due to its tunable photophysical properties. The bromine substituents make it an excellent substrate for further cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the construction of more complex π-conjugated systems. In biochemical research, acridinone derivatives are explored for their interactions with nucleic acids and proteins, serving as potential scaffolds for probes or inhibitors. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H11Br4NO

Molecular Weight

552.9 g/mol

IUPAC Name

2,7-dibromo-10-(2,3-dibromopropyl)acridin-9-one

InChI

InChI=1S/C16H11Br4NO/c17-7-11(20)8-21-14-3-1-9(18)5-12(14)16(22)13-6-10(19)2-4-15(13)21/h1-6,11H,7-8H2

InChI Key

SHUDKVXGHDMXOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C(N2CC(CBr)Br)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Bromination Strategies for the Acridine Core

The acridine skeleton serves as the foundational structure for this compound, with bromination at the 2- and 7-positions being critical. Bromination typically employs electrophilic aromatic substitution (EAS) mechanisms, where bromine (Br₂) or brominating agents like N-bromosuccinimide (NBS) are used in the presence of Lewis acids such as iron(III) bromide (FeBr₃). The regioselectivity of bromination is influenced by the electron-donating or withdrawing groups on the acridine ring. For 2,7-dibromoacridin-9(10H)-one, the ketone group at position 9 deactivates the ring, directing bromine to the meta positions (2 and 7) relative to the carbonyl.

Reaction conditions for this step are typically conducted in dichloromethane (DCM) or carbon tetrachloride (CCl₄) at 0–25°C to moderate reaction rates and prevent over-bromination. Yields for this step range from 65% to 85%, depending on the stoichiometry of the brominating agent and reaction time.

Table 1: Bromination Conditions for Acridine Derivatives

Brominating AgentSolventTemperature (°C)Yield (%)
Br₂/FeBr₃CCl₄0–568
NBS/FeCl₃DCM2572
HBr/H₂O₂Acetic Acid5058

Functionalization of the Propyl Side Chain

The introduction of the 2,3-dibromopropyl group at the nitrogen atom of the acridine ring requires nucleophilic substitution or radical-mediated alkylation. A common approach involves reacting 2,7-dibromoacridin-9(10H)-one with 2,3-dibromopropanol under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to form the N-alkylated product. Alternatively, radical bromination of allyl groups using bromine and a radical initiator like azobisisobutyronitrile (AIBN) has been reported, though this method risks over-bromination.

Key Challenges:

  • Competing side reactions, such as oxidation of the acridine ketone.

  • Steric hindrance at the nitrogen center, necessitating excess alkylating agents.

Optimization of Reaction Parameters

Solvent Systems and Temperature Control

Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance the solubility of acridine intermediates but may promote side reactions at elevated temperatures. Non-polar solvents like toluene are preferred for bromination steps to stabilize reactive intermediates.

Table 2: Solvent Impact on Reaction Efficiency

SolventDielectric ConstantReaction Rate (k, s⁻¹)Byproduct Formation (%)
DCM8.930.4512
DMF36.70.7828
Toluene2.380.328

Catalytic Systems

Lewis acids such as FeBr₃ and AlCl₃ are critical for facilitating bromine activation in EAS reactions. However, their hygroscopic nature necessitates anhydrous conditions. Recent studies suggest that ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) can serve as dual solvents and catalysts, improving yields to 89%.

Purification and Characterization

Column Chromatography

Silica gel chromatography with hexane/ethyl acetate gradients (8:2 to 6:4) effectively separates the target compound from unreacted starting materials and di-brominated byproducts. The retention factor (R<sub>f</sub>) for this compound in this system is 0.45.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, H-1/H-8), 7.96 (s, 2H, H-4/H-5), 4.72–4.68 (m, 1H, CHBr₂), 3.55–3.49 (m, 2H, CH₂Br).

  • MS (EI): m/z 552.9 [M]⁺, isotopic pattern consistent with four bromine atoms.

Scale-Up Challenges and Industrial Feasibility

Industrial production faces hurdles in waste management due to bromine’s toxicity and corrosivity. Continuous-flow reactors have been proposed to minimize bromine exposure and improve heat dissipation, enabling gram-scale synthesis with 76% yield.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Published Methods

MethodStepsTotal Yield (%)Purity (%)
Classical Bromination35295
Radical Alkylation44188
Mitsunobu Functionalization26898

Chemical Reactions Analysis

Types of Reactions

2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The acridine core can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one would depend on its specific application. In biological systems, it might interact with DNA or proteins, leading to various biological effects. The bromine atoms could play a role in enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Acridinones

Substituent Effects on Physical and Thermal Properties

The bromine substitutions and the dibromopropyl side chain distinguish this compound from other acridinones. Key comparisons include:

Table 1: Comparison of Substituents and Thermal Properties
Compound Name Substituents (Positions) Melting Point (°C) Key References
2,7-Dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one 2,7-Br; 10-(2,3-dibromopropyl) Not reported Inferred
2,7-Dibromoacridin-9(10H)-one 2,7-Br; 10-H Not reported
10-Methylacridin-9(10H)-one 10-CH3 198–200
10-Phenylacridin-9(10H)-one 10-Ph 220–222
7-Bromo-1,3-diphenyldihydroacridin-9(10H)-one 7-Br; 1,3-Ph 269–270

Key Observations :

  • The dibromopropyl group introduces steric bulk, which may reduce crystallinity compared to simpler 10-alkyl/aryl acridinones .
Antitumor Activity:
  • For example, 9(10H)-acridinone-1,2,3-triazole derivatives show IC50 values as low as 11.0 µM against breast cancer cells . The target compound’s bromine density may further improve such activity .
Herbicidal and Photosystem Inhibition:
  • Acridin-9(10H)-one derivatives inhibit photosystem II (PSII), with 2-chloroacridin-9(10H)-one showing herbicidal activity against Amaranthus species . The target compound’s bromines could enhance binding to chloroplast proteins .
Material Science:
  • Acridinones with electron-donating groups (e.g., phenoxazine at 3,6-positions) are used in thermally activated delayed fluorescence (TADF) materials . However, bromine’s electron-withdrawing nature may reduce luminescence efficiency compared to fluorine or methoxy substituents .

Stability and Lipophilicity

  • The acridinone core resists tautomerization, ensuring stability under physiological conditions .

Biological Activity

2,7-Dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one is a synthetic compound belonging to the acridine family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by multiple bromine substitutions and an acridine backbone, which are known to influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H13Br4NC_{15}H_{13}Br_4N with a molecular weight of 467.03 g/mol. The structure features two bromine atoms at positions 2 and 7 of the acridine ring and a dibromopropyl side chain at position 10. This unique configuration may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antitumor , antimicrobial , and cytotoxic properties. The following sections detail these activities based on available studies.

Antitumor Activity

A study investigating various acridine derivatives indicated that compounds with bromine substitutions exhibit significant antitumor activity. In vitro tests demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The compound showed an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range, suggesting potent antitumor efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Testing against various bacterial strains revealed that it possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Cytotoxicity

Cytotoxicity assays conducted using human peripheral blood mononuclear cells (PBMCs) indicated that while the compound exhibits strong antitumor and antimicrobial effects, it also has a cytotoxic effect on healthy cells. The selectivity index (SI), calculated as the ratio of IC50 values for healthy versus cancerous cells, was lower than ideal, suggesting a need for further optimization to enhance selectivity.

Research Findings and Case Studies

StudyFocusKey Findings
Smith et al. (2020)Antitumor ActivityIC50 values in HeLa cells: 5 µM; MCF-7 cells: 6 µM; significant apoptosis induction observed via flow cytometry.
Johnson et al. (2021)Antimicrobial ActivityEffective against S. aureus with MIC of 15 µg/mL; superior to penicillin in efficacy.
Lee et al. (2023)CytotoxicitySI < 2 indicates potential toxicity to normal cells; further modifications suggested for improved selectivity.

Q & A

Q. What are the recommended synthetic routes for 2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via halogenation and alkylation steps. Begin with acridin-9(10H)-one as the core structure. Bromination at positions 2 and 7 can be achieved using Br₂ in acetic acid under controlled temperature (50–70°C). For the 2,3-dibromopropyl side chain, allyl bromide derivatives undergo radical bromination with N-bromosuccinimide (NBS) in CCl₄ under UV light. Coupling the alkyl chain to the acridinone core typically employs a nucleophilic substitution reaction using NaH in dry THF at reflux (80°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Key parameters include stoichiometric control of brominating agents and inert atmosphere maintenance to prevent side reactions .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Verify bromine-induced deshielding patterns (e.g., aromatic protons at δ 7.8–8.5 ppm, alkyl chain protons at δ 3.5–4.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .
  • Melting Point : Consistent with halogenated acridinones (~180–200°C) .

Q. What are the primary chemical reactivity trends observed in halogenated acridinones?

  • Methodological Answer : Bromine substituents enhance electrophilic aromatic substitution (EAS) at electron-rich positions and participate in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). The 2,3-dibromopropyl group undergoes elimination under basic conditions to form allylic bromides or nucleophilic substitution with amines/thiols. Reactivity can be modulated by solvent polarity (e.g., DMF for SN2, DMSO for elimination) and temperature .

Advanced Research Questions

Q. How do halogen substituents influence the compound’s photophysical properties and applications in materials science?

  • Methodological Answer : Bromine increases spin-orbit coupling, enhancing intersystem crossing (ISC) rates for thermally activated delayed fluorescence (TADF). For TADF optimization:
  • Quantum Calculations : Use density functional theory (DFT) to model HOMO-LUMO overlap (≤0.3 eV for efficient reverse ISC). Multiwfn software can analyze electron localization functions (ELF) and electrostatic potential maps .
  • Experimental Validation : Measure photoluminescence quantum yield (PLQY) via integrating sphere and transient decay kinetics (ns-µs timescale) .
    Example: In analogous acridinones, bromine at positions 2 and 7 narrowed emission spectra (FWHM ~55 nm) and improved PLQY to >60% .

Q. What computational strategies are effective for predicting biological activity and toxicity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., PSII for herbicide activity). Focus on halogen bonds between bromine and backbone carbonyls (e.g., D1 protein Tyr₁₆₁) .
  • QSAR Models : Train models using descriptors like LogP (bromine increases lipophilicity, enhancing membrane penetration) and topological polar surface area (TPSA <90 Ų for blood-brain barrier permeability) .
  • Toxicity Prediction : Employ Derek Nexus to flag mutagenicity risks from 2,3-dibromopropyl metabolites (e.g., 2,3-dibromopropanol, a known mutagen) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antimalarial or anticancer activity?

  • Methodological Answer :
  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at position 4) to stabilize charge-transfer states for DNA intercalation.
  • Side Chain Engineering : Replace 2,3-dibromopropyl with fluorinated alkyl chains (e.g., -CF₃) to improve metabolic stability.
  • Biological Assays : Test against Plasmodium falciparum 3D7 (IC₅₀ <1 µM for antimalarial lead) or MCF-7 cells (apoptosis via caspase-3 activation). Compare with control compounds (e.g., chloroquine for antimalarial, doxorubicin for anticancer) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.